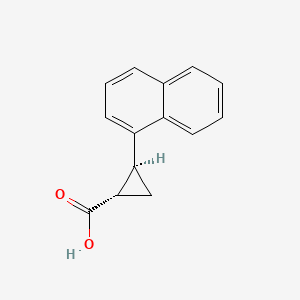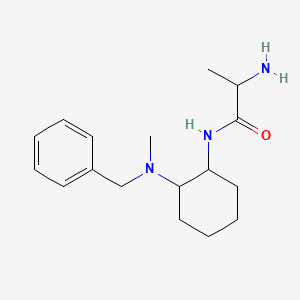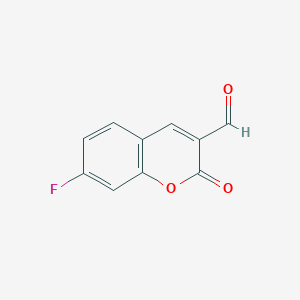![molecular formula C26H35NO3 B14798190 2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is a compound that combines two distinct chemical structures. . The second part, 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine, is a less common structure that may have unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation . The preparation of 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may involve the cyclization of appropriate precursors under specific conditions, although detailed synthetic routes are less documented.
Industrial Production Methods
Industrial production of ibuprofen involves a multi-step process that includes the Friedel-Crafts acylation, hydrolysis, and decarboxylation steps mentioned above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to alcohols under specific conditions.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens and nitrating agents are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2-methylpropyl)phenyl]propanoic acid is widely used in pharmaceutical research for its anti-inflammatory properties. It is also used in studies related to pain management, fever reduction, and inflammation control . The second part of the compound, 2-(2,6,7,8-tetrahydro-1H-cyclopentae
Mecanismo De Acción
2-[4-(2-methylpropyl)phenyl]propanoic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The mechanism of action for 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine is less well understood but may involve interactions with specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Ketoprofen: Another NSAID with similar anti-inflammatory properties.
Flurbiprofen: Similar in structure and function to ibuprofen.
Naproxen: Another NSAID used for pain and inflammation.
Uniqueness
2-[4-(2-methylpropyl)phenyl]propanoic acid is unique due to its widespread use and well-documented efficacy as an NSAID. The combination with 2-(2,6,7,8-tetrahydro-1H-cyclopentaebenzofuran-8-yl)ethanamine may offer novel therapeutic properties, although further research is needed to fully understand its potential .
Propiedades
Fórmula molecular |
C26H35NO3 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine |
InChI |
InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15) |
Clave InChI |
HVPZPUMHEMTQEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester](/img/structure/B14798109.png)
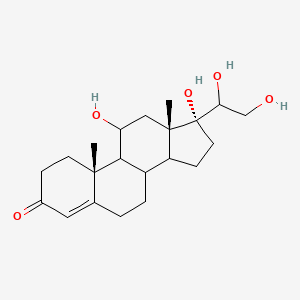
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
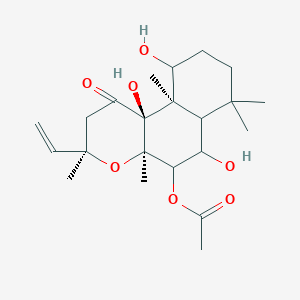
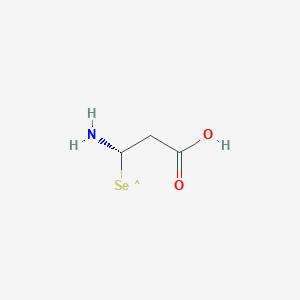
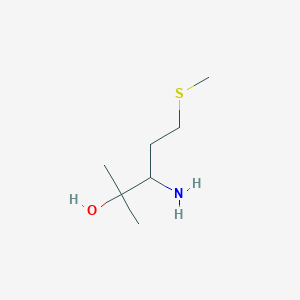
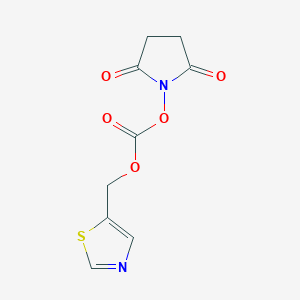
![Tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14798171.png)
